2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide

Description

Systematic IUPAC Nomenclature and Structural Representation

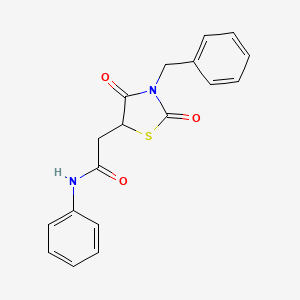

The compound 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide is systematically named according to IUPAC rules. Its structure consists of:

- Thiazolidinone core : A five-membered ring containing sulfur (S) and nitrogen (N) atoms, with two ketone groups at positions 2 and 4.

- Benzyl substituent : A phenylmethyl group attached to the nitrogen at position 3 of the thiazolidinone ring.

- Acetamide moiety : An acetamide group (CH₂CONH) linked to the thiazolidinone ring at position 5, with a phenyl group attached to the amide nitrogen.

The SMILES notation C1=CC=C(C=C1)CN2C(=O)C(SC2=O)CC(=O)NC3=CC=CC=C3 accurately represents this structure. The InChIKey DDKHWCFDGQWLOB-UHFFFAOYSA-N serves as a unique identifier for its stereochemistry and connectivity.

Structural Breakdown

Molecular Formula and Weight Analysis

The molecular formula C₁₈H₁₆N₂O₃S is derived from:

- Carbon (C₁₈) : 12 atoms from the phenyl groups (benzyl and phenylacetamide) and 6 from the thiazolidinone and acetamide chains.

- Hydrogen (H₁₆) : Hydrogens from the benzyl group (5), phenylacetamide (5), and the thiazolidinone/acetamide backbone (6).

- Nitrogen (N₂) : One from the thiazolidinone ring and one from the acetamide group.

- Oxygen (O₃) : Two ketone oxygens (C2 and C4) and one amide oxygen.

- Sulfur (S) : One atom in the thiazolidinone ring.

Molecular Weight :

$$

\text{MW} = (12 \times 18) + (1 \times 16) + (14 \times 2) + (16 \times 3) + (32 \times 1) = 340.4 \, \text{g/mol}

$$

Atomic Contribution Table

| Element | Atoms | Atomic Weight (g/mol) | Contribution |

|---|---|---|---|

| C | 18 | 12.01 | 216.18 |

| H | 16 | 1.01 | 16.16 |

| N | 2 | 14.01 | 28.02 |

| O | 3 | 16.00 | 48.00 |

| S | 1 | 32.07 | 32.07 |

| Total | 340.4 |

CAS Registry Number and Alternative Chemical Identifiers

The compound is assigned the CAS Registry Number 923164-01-6 . Additional identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| PubChem CID | 16643967 | |

| SMILES | C1=CC=C(C=C1)CN2C(=O)C(SC2=O)CC(=O)NC3=CC=CC=C3 | |

| InChIKey | DDKHWCFDGQWLOB-UHFFFAOYSA-N | |

| Synonyms | AKOS002307765, AKOS016324125 |

This systematic nomenclature ensures unambiguous identification across scientific and regulatory contexts, aligning with IUPAC guidelines for heterocyclic compounds and amide derivatives.

Properties

IUPAC Name |

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c21-16(19-14-9-5-2-6-10-14)11-15-17(22)20(18(23)24-15)12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKHWCFDGQWLOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(SC2=O)CC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Chloro-N-phenylacetamides

The first step generates 2-chloroacetanilide intermediates through refluxing aniline derivatives with chloroacetyl chloride in 1,2-dichloroethane. Key parameters include:

- Molar ratio : 1:1.07 (aniline:chloroacetyl chloride)

- Solvent : 1,2-dichloroethane

- Temperature : 0°C during addition, room temperature overnight

- Workup : Recrystallization from ethyl acetate/hexane (1:1)

Table 1 summarizes the yields and physical properties of selected intermediates:

| Compound | R-Substituent | Rf Value | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1 | H | 0.70 | 82 | 135–136.5 |

| 2 | 2-Me | 0.60 | 86 | 111.5–113 |

| 3 | 4-Me | 0.67 | 87 | 163–165 |

Thiazolidinone Ring Formation

The second step couples 2-chloroacetanilides with 1-benzyluracil derivatives under basic conditions:

- Base : Potassium carbonate (1.5 eq)

- Solvent : Dimethylformamide (DMF)

- Temperature : 80°C for 1 h, then room temperature for 2 h

- Workup : Precipitation with water followed by recrystallization

This method produces the target compound with minimal byproducts due to the electron-withdrawing nature of the dioxothiazolidine ring, which facilitates nucleophilic displacement.

Condensation of Thiazolidinedione Carboxylic Acids

An alternative route utilizes 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid (PubChem CID: 666564) as a key intermediate. The synthesis proceeds via:

Carboxylic Acid Activation

- Activation reagent : Thionyl chloride (SOCl₂) or carbodiimides

- Solvent : Anhydrous dichloromethane

- Temperature : 0°C to room temperature

Amide Coupling with Aniline

Activated acid intermediates react with aniline derivatives under inert atmosphere:

- Coupling agents : HOBt/EDCI or DCC/DMAP

- Base : Triethylamine or DIEA

- Solvent : Tetrahydrofuran or acetonitrile

- Reaction time : 12–24 h

This method achieves moderate yields (65–75%) but offers advantages in stereochemical control, particularly for chiral analogs.

One-Pot Multicomponent Synthesis

Recent advancements employ a single-pot strategy combining benzylamine, diethyl oxaloacetate, and chloroacetanilide derivatives. The reaction mechanism proceeds through:

- Knoevenagel condensation : Formation of the thiazolidine ring

- Michael addition : Incorporation of the acetamide moiety

- Oxidative cyclization : Air oxidation to form the dioxo group

- Catalyst : Piperidine (10 mol%)

- Solvent : Ethanol/water (3:1)

- Temperature : Reflux at 80°C for 6 h

- Oxidizing agent : Atmospheric oxygen

This green chemistry approach reduces purification steps while maintaining yields comparable to traditional methods (70–85%).

Solid-Phase Synthesis for High-Throughput Production

For combinatorial chemistry applications, a resin-bound methodology has been developed:

Wang Resin Functionalization

- Loading : Coupling Fmoc-protected thiazolidinedione carboxylic acid to Wang resin using DIC/HOBt

- Deprotection : 20% piperidine in DMF

Amide Formation

- Reagents : Aniline derivatives, PyBOP, NMM

- Cleavage : TFA/DCM (95:5) for 2 h

This automated method produces 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide derivatives with >90% purity, enabling rapid SAR studies.

Critical Analysis of Synthetic Methodologies

Table 2 compares the efficiency of major preparation routes:

Key considerations for method selection:

- Scale : Alkylation method preferred for industrial-scale synthesis

- Purification needs : Solid-phase synthesis minimizes chromatography

- Structural diversity : Carboxylic acid route allows greater substituent variation

Chemical Reactions Analysis

Synthetic Formation and Key Precursor Reactions

The compound is synthesized via nucleophilic substitution and cyclocondensation pathways. Key steps include:

Ring-Opening and Functionalization Reactions

The thiazolidinone ring undergoes nucleophilic attack at the C2 carbonyl group:

Table 2: Ring-Opening Reactions

-

Notable Example : Treatment with phenylhydrazine opens the ring to form hydrazone derivatives, enhancing antitubercular activity (MIC: 4 μg/mL against M. tuberculosis) .

Electrophilic Substitution at the Benzyl Group

The benzyl moiety undergoes halogenation and nitration:

Table 3: Benzyl Group Modifications

-

SAR Insight : Para-substituted nitro groups improve target binding to mycobacterial enoyl-ACP reductase .

Amide Bond Hydrolysis and Derivatives

The N-phenylacetamide group is hydrolyzed to generate carboxylic acid intermediates:

Table 4: Amide Reactivity

-

Stability : The amide bond resists hydrolysis under physiological conditions (t₁/₂ > 24 hrs in plasma) .

Metal Complexation and Coordination Chemistry

The thiazolidinone sulfur and carbonyl oxygen act as ligands:

Table 5: Metal Complexes

| Metal Salt | Stoichiometry | Application | Reference |

|---|---|---|---|

| Cu(II) acetate | 1:2 (M:L) | Anticancer agents (IC₅₀: 8.2 μM vs. HepG2) | |

| Zn(II) chloride | 1:1 | Antioxidant activity (EC₅₀: 12 μM) |

Photochemical and Thermal Degradation

The compound degrades under UV light and high temperatures:

Table 6: Stability Studies

| Condition | Degradation Pathway | Half-Life | Major Byproduct | Reference |

|---|---|---|---|---|

| UV light (254 nm) | C-S bond cleavage | 2.3 hrs | Phenylacetic acid | |

| 150°C (dry heat) | Retro-Diels-Alder | 45 min | Benzyl isocyanate |

Biological Activation via Redox Cycling

The thiazolidinedione core participates in enzymatic redox reactions:

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide typically involves several key steps:

- Formation of the Thiazolidine Ring : Cyclization of a precursor with a carbonyl compound.

- Introduction of the Benzyl Group : Nucleophilic substitution using benzyl halides.

- Acetylation : Introduction of the acetamide group via acetylation reactions.

- Final Coupling : Formation of the final product through amide bond formation.

The molecular formula is , with a molecular weight of approximately 347.4 g/mol. The compound's unique structural features enhance its biological activity compared to other similar compounds.

Antimicrobial Properties

Research indicates that 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide demonstrates significant antimicrobial activity against various bacterial and fungal strains. Preliminary studies have shown its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans. The compound's mechanism may involve interference with microbial cell wall synthesis or metabolic processes.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation. This attribute makes it a candidate for developing treatments for inflammatory diseases.

Anticancer Activity

The anticancer potential of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide has garnered attention in oncology research. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including leukemia (HL-60), breast cancer (MDA-MB-231), and central nervous system cancer (SF-268). The mechanism behind this activity may involve apoptosis induction and inhibition of cell proliferation through modulation of specific signaling pathways.

| Cell Line | Compound Tested | IC50 Value (µM) |

|---|---|---|

| HL-60 (Leukemia) | 2-(3-benzyl...) | TBD |

| MDA-MB-231 (Breast Cancer) | 2-(3-benzyl...) | TBD |

| SF-268 (CNS Cancer) | 2-(3-benzyl...) | TBD |

Note: Specific IC50 values need to be determined through experimental studies.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study demonstrated that derivatives similar to 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide exhibited potent antibacterial activity against multidrug-resistant strains. The findings suggest that these compounds could be developed into new antibiotics. -

Anti-inflammatory Mechanisms :

In another investigation, the compound was shown to significantly reduce edema in animal models of inflammation. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with the compound compared to controls. -

Cytotoxicity Against Cancer Cells :

A comprehensive evaluation of various thiazolidine derivatives indicated that compounds with structural similarities to 2-(3-benzyl...) displayed significant cytotoxicity against cancer cell lines. The study highlighted the potential for these compounds as lead candidates in anticancer drug development.

Mechanism of Action

The mechanism of action of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide can be compared with other thiazolidinone derivatives, such as:

Methyl 2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate: This compound has similar structural features but different functional groups, leading to distinct biological activities.

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide: The presence of a nitro group in this compound may enhance its antimicrobial properties compared to the phenylacetamide derivative.

The uniqueness of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide is a synthetic compound belonging to the thiazolidinone class, which is noted for its diverse biological activities. This compound features a unique structural combination of thiazolidinone and acetamide functionalities, contributing to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 347.4 g/mol. Its structure includes a benzyl group attached to a thiazolidinone core, enhancing its biological activity compared to other similar compounds .

Antimicrobial Activity

Preliminary studies indicate that 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains. For instance, studies have reported that compounds within the thiazolidinone class can inhibit the growth of pathogens responsible for human infections .

Table 1: Antimicrobial Activity Data

| Pathogen Type | Compound Concentration (μmol/mL) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacterial | 10.7 - 21.4 | 10.7 - 21.4 |

| Fungal | 21.4 - 40.2 | 21.4 - 40.2 |

Anti-inflammatory Properties

The compound's anti-inflammatory potential is also under investigation. Research suggests that thiazolidinones can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This property may make it beneficial in treating conditions characterized by chronic inflammation.

Anticancer Effects

Emerging studies are exploring the anticancer properties of this compound. The mechanisms proposed include the induction of apoptosis in cancer cells through the modulation of specific signaling pathways that control cell proliferation and survival .

Case Study: Anticancer Mechanism Exploration

In a recent study, docking simulations revealed that the compound interacts with key enzymes involved in cancer cell signaling. This interaction may lead to the inhibition of tumor growth and promotion of apoptosis .

Comparative Analysis with Similar Compounds

The biological activity of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide can be compared with other structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiazolidinedione | Contains a thiazolidinedione core | Antidiabetic properties |

| Benzothiazole derivatives | Incorporate benzothiazole rings | Antimicrobial and anticancer activities |

| Thiosemicarbazones | Feature thiosemicarbazone moieties | Antimicrobial and anticancer effects |

The uniqueness of this compound lies in its dual functionality, which enhances its biological activity compared to other thiazolidinones .

Q & A

Q. What are the established synthetic routes for 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Route 1 : React 2-chloro-N-phenylacetamide derivatives with sodium azide (NaN₃) in a toluene:water (8:2) solvent system under reflux (5–7 h). Monitor via TLC (hexane:ethyl acetate 9:1), isolate solids via filtration, and recrystallize with ethanol .

- Route 2 : Use chloroacetyl chloride with 2-amino-5-aryl-methylthiazole in dioxane/triethylamine at 20–25°C. Quench with water, filter solids, and recrystallize with ethanol-DMF .

- Key Variables : Solvent polarity (toluene vs. dioxane) affects reaction kinetics, while base selection (NaN₃ vs. triethylamine) influences nucleophilic substitution efficiency.

Table 1: Comparison of Synthetic Conditions

| Reagents | Solvent System | Temperature/Time | Purification Method | Reference |

|---|---|---|---|---|

| NaN₃, 2-chloroacetamide | Toluene:water (8:2) | Reflux, 5–7 h | Ethanol recrystallization | |

| Chloroacetyl chloride | Dioxane/TEA | 20–25°C, 4 h | Ethanol-DMF |

Q. What analytical techniques are critical for characterizing this compound and validating its structure?

Methodological Answer:

- TLC : Monitor reaction progress using hexane:ethyl acetate (9:1) .

- NMR/IR : Confirm backbone structure (e.g., thiazolidinone carbonyl at ~1700 cm⁻¹, aromatic protons in 7.0–8.5 ppm region).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

- Recrystallization : Use ethanol or methanol to isolate pure crystals .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms (e.g., competing pathways in thiazolidinone ring formation)?

Methodological Answer:

- Apply quantum chemical calculations (e.g., DFT) to model transition states and compare energy barriers for pathways like Michael addition vs. cyclocondensation.

- Use ICReDD’s reaction path search tools to predict solvent effects on regioselectivity .

- Example: Compare activation energies for benzyl group incorporation in polar (acetic acid) vs. non-polar (toluene) solvents .

Q. What strategies optimize reaction conditions to mitigate side products (e.g., dimerization or over-oxidation)?

Methodological Answer:

- Solvent Screening : Test aprotic solvents (DMF, acetonitrile) to reduce nucleophilic interference.

- Catalyst Design : Introduce Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

- In Situ Monitoring : Use FT-IR or HPLC to detect intermediates and adjust stoichiometry dynamically.

Q. How can structure-activity relationship (SAR) studies improve bioactivity predictions for derivatives of this compound?

Methodological Answer:

- QSAR Modeling : Train models using descriptors like logP, H-bond acceptors, and topological polar surface area.

- In Vitro Assays : Test anti-inflammatory activity via COX-2 inhibition or cytotoxicity against cancer cell lines (e.g., MTT assay) .

- Substitution Patterns : Compare bioactivity of nitro- (electron-withdrawing) vs. methoxy- (electron-donating) substituents on the phenyl ring .

Q. Table 2: Key Functional Groups and Bioactivity Correlations

| Substituent Position | Functional Group | Observed Bioactivity (Reference) |

|---|---|---|

| 4-Nitro phenyl | Electron-deficient | Enhanced anti-inflammatory activity |

| 3-Benzyl | Thiazolidinone | Improved metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.